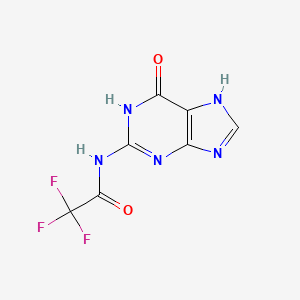
3-Amino-2-phenylquinazoline-4(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-phenylquinazoline-4(3H)-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
One-Pot Intermolecular Annulation Reaction
Reactants: o-Aminobenzamides and thiols.
Conditions: Transition metal-free, external oxidant-free, and easy operation.
Yield: Up to 98%.
-
Microwave-Assisted Green Process
Reactants: Benzoxazinones and hydrazides.
Conditions: Microwave-assisted, green protocol.
Yield: 31-85% over two steps.
Industrial Production Methods
Industrial production methods for 3-Amino-2-phenylquinazoline-4(3H)-thione typically involve scalable and efficient synthetic routes that ensure high yield and purity. The one-pot intermolecular annulation reaction is particularly favored due to its simplicity and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidized derivatives of the quinazoline ring.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduced forms of the quinazoline ring.
-
Substitution
Reagents: Various alkyl/benzyl halides or substituted phenacyl bromides.
Products: Substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl/benzyl halides, substituted phenacyl bromides.
Wissenschaftliche Forschungsanwendungen
-
Chemistry
-
Biology
-
Medicine
-
Industry
- Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-2-phenylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
3-Amino-2-phenylquinazoline-4(3H)-one
- Similar structure but lacks the thione group.
- Exhibits different biological activities.
-
2-Phenylquinazoline-4(3H)-one
- Lacks the amino group.
- Different reactivity and biological properties.
Uniqueness
3-Amino-2-phenylquinazoline-4(3H)-thione is unique due to the presence of both the amino and thione groups, which confer distinct chemical reactivity and biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
13961-55-2 |
|---|---|
Molekularformel |
C14H11N3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
3-amino-2-phenylquinazoline-4-thione |
InChI |
InChI=1S/C14H11N3S/c15-17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14(17)18/h1-9H,15H2 |
InChI-Schlüssel |
DHOLLLUILMAGQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=S)N2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)
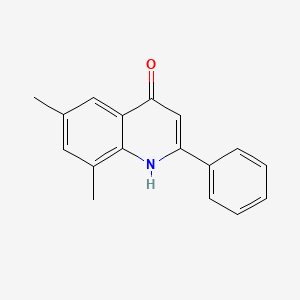

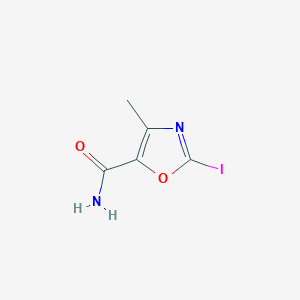
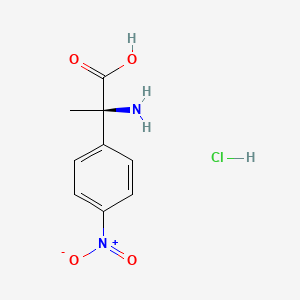

![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)
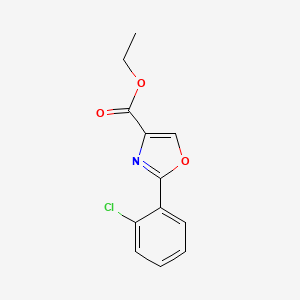


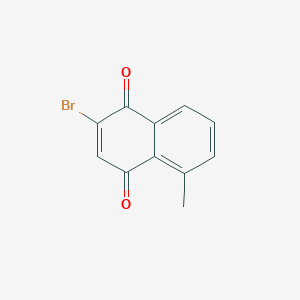

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)
